molecular formula C8HF18NO4S2 B12832268 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide

Cat. No.: B12832268
M. Wt: 581.2 g/mol
InChI Key: VZYPOJGPPZBCJQ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and sulfonamide groups. This compound is known for its exceptional chemical stability, resistance to degradation, and unique physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide typically involves multiple steps:

    Fluorination: The initial step involves the fluorination of hexane to introduce fluorine atoms at specific positions. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.

    Sulfonylation: The introduction of sulfonyl groups is carried out by reacting the fluorinated hexane with sulfonyl chloride derivatives. This step often requires the presence of a base such as pyridine to facilitate the reaction.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with a suitable amine, such as perfluoroethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with sulfonyl chlor

Properties

Molecular Formula

C8HF18NO4S2

Molecular Weight

581.2 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)hexane-1-sulfonamide

InChI

InChI=1S/C8HF18NO4S2/c9-1(10,3(13,14)5(17,18)19)2(11,12)4(15,16)7(23,24)32(28,29)27-33(30,31)8(25,26)6(20,21)22/h27H

InChI Key

VZYPOJGPPZBCJQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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